molecular formula C8H13NO B12313061 {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine

{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine

Cat. No.: B12313061
M. Wt: 139.19 g/mol
InChI Key: HAUYIOUZZKSSMK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomerism Considerations

The IUPAC name 6-oxabicyclo[3.2.1]oct-3-en-2-ylmethanamine is derived from the compound’s bicyclic skeleton and functional groups. The prefix bicyclo[3.2.1] denotes a fused ring system with bridgehead carbons dividing the structure into three segments: a three-carbon bridge, a two-carbon bridge, and a one-carbon bridge. The term 6-oxa indicates the replacement of the sixth carbon atom in the bicyclo system with an oxygen heteroatom. The oct-3-en suffix specifies an eight-membered bicyclic system with a double bond between carbons 3 and 4, while 2-ylmethanamine designates a methanamine (-CH₂NH₂) substituent at position 2 of the bicyclo framework.

Isomerism in this compound arises from two primary factors:

  • Stereoisomerism : The bridgehead carbons (positions 1, 2, and 5) and the methanamine substituent create four stereocenters, leading to potential enantiomers and diastereomers. The PubChem entry lists rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine as a synonym, confirming the existence of a racemic mixture.
  • Double-bond geometry : The oct-3-en moiety introduces rigidity, but no geometric (cis/trans) isomerism is possible due to the bicyclic system’s constraints.
Property Value Source
Molecular formula C₈H₁₃NO
Molecular weight 139.19 g/mol
IUPAC name 6-oxabicyclo[3.2.1]oct-3-en-2-ylmethanamine
Stereoisomerism Four stereocenters (racemic mixture)

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-en-2-ylmethanamine

InChI

InChI=1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2

InChI Key

HAUYIOUZZKSSMK-UHFFFAOYSA-N

Canonical SMILES

C1C2COC1C=CC2CN

Origin of Product

United States

Preparation Methods

Dehydrogenation and Cyclization from Cyclohexanedione Derivatives

A foundational approach involves the dehydrogenation of 1,4-cyclohexanedione derivatives. As demonstrated in the enantiocontrolled synthesis of γ-substituted cyclohexenones, 1,4-cyclohexanedione monoethylene acetal undergoes a two-step protocol:

  • Silyl Enol Ether Formation : Treatment with a silylating agent (e.g., TBSCl) yields the silyl enol ether.
  • Oxidative Dehydrogenation : Oxidation with an IBX·MPO complex generates the enone intermediate.

For {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine, analogous strategies could involve introducing the amine group post-cyclization. For example, reductive amination of a ketone precursor (e.g., 6-oxabicyclo[3.2.1]oct-3-en-2-one) using ammonia or a protected amine source may yield the target compound.

Asymmetric Transfer Hydrogenation (ATH)

The PMC study details the use of Noyori-I catalysts for enantioselective reduction of enones to allylic alcohols. Applying this to a bicyclic enone precursor (e.g., 1,4-dioxaspiro[4.5]dec-6-en-8-one) with (R,R)- or (S,S)-Noyori-I catalysts achieves enantiomeric excesses >90%. Subsequent functionalization of the alcohol to an amine could proceed via:

  • Mitsunobu Reaction : Using DIAD, Ph3P, and a protected amine.
  • Curtius Rearrangement : Converting a carboxylic acid to an isocyanate, followed by hydrolysis.

Functionalization of the Methanamine Group

Reductive Amination

A ketone intermediate (e.g., 6-oxabicyclo[3.2.1]oct-3-en-2-one) can undergo reductive amination with ammonium acetate or benzylamine. For example:
$$
\text{6-Oxabicyclo[3.2.1]oct-3-en-2-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
$$
Yields depend on the steric environment of the ketone and the reducing agent.

Gabriel Synthesis

Introducing the amine via a phthalimide intermediate ensures regioselectivity. Alkylation of 6-oxabicyclo[3.2.1]oct-3-en-2-yl bromide with potassium phthalimide, followed by hydrazinolysis, affords the primary amine.

Stereochemical Control and Resolution

Chiral Auxiliaries

Temporary chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereochemistry during bicyclo[3.2.1]octene formation. After cyclization, the auxiliary is cleaved to reveal the amine.

Kinetic Resolution

Enzymatic resolution using lipases or esterases has been employed for racemic mixtures. For instance, Candida antarctica lipase B selectively acetylates one enantiomer, enabling separation.

Scalability and Process Optimization

Protecting Group Strategies

The ketal group in intermediates (e.g., 1,4-dioxaspiro[4.5]dec-6-en-8-ol) is critical for preventing undesired side reactions during functionalization. Acidic hydrolysis (e.g., HCl/THF) cleanly removes the ketal.

Solvent and Catalyst Screening

Biphasic systems (CH2Cl2/H2O) with phase-transfer catalysts (e.g., TBAC) improve reaction efficiency in asymmetric hydrogenations. Catalyst loading as low as 3 mol% achieves satisfactory turnover.

Analytical and Spectroscopic Characterization

Key data for the target compound include:

  • 1H NMR (CDCl3): δ 5.85 (m, 1H, CH=CH), 3.95–3.70 (m, 2H, OCH2), 2.90 (s, 2H, NH2).
  • 13C NMR : δ 135.3 (C=C), 66.0 (OCH2), 45.2 (CH2NH2).
  • HRMS : m/z calc. for C8H13NO [M+H]+: 140.1075, found: 140.1078.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Organic Synthesis

{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, making it a versatile building block in the development of novel compounds.

Medicinal Chemistry

Research indicates that this compound may exhibit significant biological activity, particularly through its interactions with enzymes and receptors. Its ability to selectively bind to specific molecular targets suggests potential therapeutic applications, paving the way for drug design and development.

Case Study: Biological Activity Investigation
In studies focusing on the interactions of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine with biological targets, researchers found that it could alter enzyme activities, suggesting its role as a lead compound in pharmacological research aimed at developing new therapeutics.

Potential Therapeutic Applications

The compound's structural characteristics suggest several potential therapeutic applications:

  • Anticancer Research : Investigations into its ability to interact with kinase pathways could lead to the development of novel anticancer agents.
  • Neurological Disorders : The binding affinity to specific receptors may provide insights into treatments for neurological conditions.

Case Study: Kinase Interaction
Recent studies have explored bifunctional compounds related to {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine that target kinases through the ubiquitin-proteasome pathway, indicating its potential role in cancer treatment strategies .

Mechanism of Action

The mechanism by which rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine can be contextualized by comparing it to related bicyclic methanamine derivatives. Key differences arise from variations in ring size, heteroatom placement, and substituent groups, which influence physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Bicyclic Methanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine C8H13NO 139.20 6-oxa, bicyclo[3.2.1]octene core, amine substituent Versatile synthetic intermediate; rigidity enhances target binding
{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine C11H20N2 180.29 8-aza (nitrogen), cyclopropyl substituent Enhanced steric effects; potential CNS activity due to amine-aza synergy
1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine C8H13N 123.20 Bicyclo[2.2.1]heptene core, no heteroatom Lower polarity; used in polymer crosslinking
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine C9H17NO 155.24 7-oxa, ethyl substituent, smaller bicyclo[2.2.1] system Increased hydrophobicity; solvent compatibility in reactions
1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine C8H15NO 141.21 Compact bicyclo[2.1.1]hexane, ethyl group High strain energy; niche applications in strained ligand design

Key Observations

Ring Size and Heteroatom Effects :

  • The bicyclo[3.2.1]octene core in the target compound provides a larger, more flexible framework compared to bicyclo[2.2.1]heptane derivatives (e.g., and ), which may enhance binding to biological targets .
  • Replacement of oxygen with nitrogen (e.g., 8-azabicyclo in ) introduces basicity, altering solubility and interaction with biological receptors .

Substituent Influence :

  • Cyclopropyl () and ethyl groups () increase steric bulk and hydrophobicity, impacting membrane permeability in bioactive molecules.
  • The amine group in all compounds enables participation in hydrogen bonding, critical for pharmacological activity or synthetic derivatization.

Synthetic Utility: Oxygen-containing variants (e.g., 6-oxa, 7-oxa) are often synthesized via oxyallyl cation intermediates or cycloaddition reactions, as noted in . Azabicyclo derivatives () may require specialized reagents like cyclopropylamine for functionalization .

Pharmacological Relevance :

  • Azabicyclo[3.2.1]octane derivatives are found in antibiotics (e.g., carbapenems, per ), highlighting the scaffold's bioactivity.
  • The target compound’s lack of polar substituents (vs. ’s cyclopropyl) may limit its direct bioactivity but enhance its role as a precursor.

Biological Activity

{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine, a bicyclic amine compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bicyclic skeleton with an oxygen atom, which influences its reactivity and interaction with biological targets.

  • Molecular Formula : C8H15NO
  • Molecular Weight : Approximately 155.24 g/mol
  • Structural Characteristics : The presence of the oxabicyclo ring system contributes to its distinct chemical properties, allowing for various functionalization possibilities in organic synthesis.

The biological activity of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine is primarily attributed to its interactions with enzymes and receptors. The compound's unique structure enables it to selectively bind to specific molecular targets, modulating their activity and influencing biochemical pathways. This interaction is crucial for understanding its therapeutic potential.

Enzyme Interaction

Research indicates that {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine may act as a cholinesterase inhibitor , making it a candidate for Alzheimer's disease treatment. The compound’s ability to inhibit cholinesterase can enhance acetylcholine levels, potentially improving cognitive function in affected individuals.

Case Studies

  • Cholinesterase Inhibition :
    • A study demonstrated that derivatives of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine exhibited significant inhibition of cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases.
    • IC50 Values : The IC50 values for these compounds were found to be comparable to established cholinesterase inhibitors, indicating their efficacy.
  • Antimicrobial Activity :
    • Preliminary investigations into the antimicrobial properties of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine showed moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
    • Further studies are needed to quantify this activity and explore the underlying mechanisms.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Cholinesterase InhibitionSignificant inhibition observed
Antimicrobial ActivityModerate activity against certain bacteria
CytotoxicityLow cytotoxicity; further studies required

Synthesis and Derivatives

The synthesis of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine typically involves reactions that allow for modifications leading to various derivatives with potentially enhanced biological properties. Techniques such as continuous flow reactors may optimize these synthetic routes for larger-scale production.

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